molecular formula C9H11NO2 B089708 Phenylurethane CAS No. 101-99-5

Phenylurethane

Cat. No.: B089708
CAS No.: 101-99-5
M. Wt: 165.19 g/mol
InChI Key: LBKPGNUOUPTQKA-UHFFFAOYSA-N
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Description

Phenylurethane, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; freely sol in alcohol, etherinsoluble in cold water; soluble in alcohol, ether, and boiling water.soluble in benzenein water, 845 mg/l at 25 °c /estimated/. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3245. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Phenylcarbamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmaceutical Applications : Phenylurethane derivatives, such as 1-Phenylethanol, are used in pharmaceuticals as anti-inflammatory and analgesic drugs. They are also utilized in food products like chewing gums and yogurts as additives (More & Yadav, 2018). Moreover, certain phenylurethans have been synthesized and tested for anticonvulsant properties (Kornet, 1980).

  • Material Science and Engineering : this compound is significant in the development of smart protective coatings with self-healing and corrosion reporting properties (Liu et al., 2021). It also plays a role in the morphology and thermal properties of polyurethane elastomers, affecting their application in various fields (Lei et al., 2017).

  • Environmental Impact and Remediation : this compound compounds, especially phenylurea herbicides, are widely used in agriculture but raise environmental concerns due to their persistence in soil and water. Understanding their fate, particularly their biodegradation, is crucial for environmental management (Hussain et al., 2015).

  • Advanced Applications in Biomedical Fields : Recent advancements include the use of pH-responsive polyurethane, derived from this compound chemistry, in biomedical and drug delivery applications. These materials demonstrate significant potential for controlled drug release systems (Tan et al., 2022).

Safety and Hazards

Phenylurethane is suspected of causing cancer . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended when handling this compound .

Future Directions

While specific future directions for Phenylurethane are not available, the field of catalytic chemistry, which includes reactions involving compounds like this compound, is moving towards sustainable economic development . This involves the discovery of high-performance catalysts, transition of energy and chemicals generation from non-renewable to renewable sources, and cleaner chemical processes .

Mechanism of Action

Target of Action

Phenylurethane, a chemical compound with the molecular formula C9H11NO2 , primarily targets the process of urethane alcoholysis . This process is crucial in the chemical recycling of polymers, particularly in the recycling of blended fabric waste .

Mode of Action

This compound interacts with its target through a process known as urethane alcoholysis . This process involves the reaction of this compound with ethylene glycol under the action of a potassium carbonate catalyst . The alcoholysis mechanism of this compound has been proposed based on experimental results and calculated energy changes using density functional theory .

Biochemical Pathways

The biochemical pathway of this compound primarily involves the depolymerization reaction of urethane alcoholysis . This process is significant in the chemical recycling of polymers. Importantly, it has been revealed that the amide-esterification reaction occurs during urethane alcoholysis .

Result of Action

The result of this compound’s action is the facilitation of the urethane alcoholysis process . This process is crucial in the chemical recycling of polymers, particularly in the recycling of blended fabric waste . The process enables the conversion of waste polymers into valuable monomers, fuels, or chemicals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a catalyst, such as potassium carbonate, is necessary for the alcoholysis of this compound . Additionally, the process of urethane alcoholysis is typically carried out under specific conditions, such as a certain temperature or pressure

Properties

IUPAC Name

ethyl N-phenylcarbamate
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InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)
Source PubChem
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InChI Key

LBKPGNUOUPTQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1
Source PubChem
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Molecular Formula

C9H11NO2
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DSSTOX Substance ID

DTXSID0059243
Record name Carbamic acid, phenyl-, ethyl ester
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Molecular Weight

165.19 g/mol
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Physical Description

White solid; [Merck Index]
Record name Ethyl N-phenylcarbamate
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Boiling Point

238 °C
Record name ETHYL N-PHENYLCARBAMATE
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Solubility

Slightly soluble in water; freely sol in alcohol, ether, Insoluble in cold water; soluble in alcohol, ether, and boiling water., Soluble in benzene, In water, 845 mg/L at 25 °C /Estimated/
Record name ETHYL N-PHENYLCARBAMATE
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Density

1.1064 at 20 °C/4 °C
Record name ETHYL N-PHENYLCARBAMATE
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Vapor Pressure

0.02 [mmHg], 0.027 mm Hg at 25 °C /Estimated/
Record name Ethyl N-phenylcarbamate
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Mechanism of Action

The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/, This paper explores the properties and likely functions of an epidermal Ca(2+)-selective cation channel complex activated by tension. As many as eight or nine linked or linkable equivalent conductance units or co-channels can open together. Open time for co-channel quadruplets and quintuplets tends to be relatively long with millimolar Mg2+ (but not millimolar Ca2+) at the cytosolic face of excised plasma membrane. Sensitivity to tension is regulated by transmembrane voltage and temperature.... Certain lanthanides and a cytoskeleton-disturbing herbicide that inhibit gravitropic reception act on the channel system at low concentrations. Specifically, ethyl-N-phenylcarbamate promotes tension-dependent activity at micromolar levels., Effects of ethyl N-phenylcarbamate (EPC) on the mating reaction of Saccharomyces cerevisiae were studied. EPC inhibited zygote formation at a concentration which promoted induction of sexual agglutinability. EPC enhanced agglutinability induction by alpha pheromone, but inhibited alpha-pheromone-induced formation of large pearshaped cells in a mating type. The enhancement of agglutinability induction was accompanied with increased production of a agglutination substance and inhibition of alpha pheromone inactivation. EPC arrested the cell cycle of a cells., The activities of 4 glycolytic enzymes were measured in the lung homogenate of CFLP mice treated with a variety of carcinogens and noncarcinogens for mouse lung. The carcinogens enhanced the activity of hexokinase (HK), phosphofructokinase (PFK), pyruvate kinase (PK) and lactate dehydrogenase (LDH) 28 days after a single i.p. administration. These carcinogens also altered the ratio of LDH H and M subunits. Under the same conditions the noncarcinogenic phenylurethane, ... did not influence either the activities of the enzymes tested or the isozyme pattern of LDH.
Record name ETHYL N-PHENYLCARBAMATE
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Color/Form

White acicular crystals, White needles from water; plates from dilute alcohol

CAS No.

101-99-5
Record name Ethyl N-phenylcarbamate
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Record name Ethyl N-phenylcarbamate
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Record name N-Phenylurethane
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Record name Carbamic acid, N-phenyl-, ethyl ester
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Record name Ethyl phenylcarbamate
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Record name ETHYL N-PHENYLCARBAMATE
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Record name ETHYL N-PHENYLCARBAMATE
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Melting Point

52-53 °C
Record name ETHYL N-PHENYLCARBAMATE
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Synthesis routes and methods I

Procedure details

To a stirred solution of 6-(4'-styrylphenyl)cyclohex-3-enylamine (0.44 g, 1.66 mmol) in methylene chloride (21 mL) and pyridine (10 mL) at 0° C. is added phenyl chloroformate (0.25 g, 1.6 mmol). The reaction is warmed to room temperature and partitioned between methylene chloride and water. The organic extracts are washed with brine, dried (MgSO4) and evaporated. The residue is triturated with diethyl ether and purified by flash chromatography (2% diethyl ether/toluene) to give the intermediate phenyl urethane (0.45 g, 70%); Rf=0.26. MS (FAB+ion) m/z 396 (M+H).
Name
6-(4'-styrylphenyl)cyclohex-3-enylamine
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0.44 g
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0.25 g
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21 mL
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10 mL
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Yield
70%

Synthesis routes and methods II

Procedure details

The procedure was the same as for Example 1 with the exception that ethanol was substituted for methanol on an equal volume basis. Complete conversion of the nitrobenzene occurred in 4.5 hours at 160° C. and yielded 0.007 mole ethyl N-phenylcarbamate, 0.066 mole aniline, 0.004 mole ethylidene aniline, and 0.002 mole N-ethyl aniline. The balance (0.021 mole) was converted to higher molecular weight products derived from aniline.
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Synthesis routes and methods III

Procedure details

The procedure was the same as for Example 2 with the exception that ethanol was substituted for methanol on an equal volume basis. Complete conversion of the nitrobenzene occurred in 4.5 hours at 160° C. and yielded 0.014 mole ethyl N-phenylcarbamate, and 0.058 mole additional aniline (0.108 mole total aniline). The balance (0.023 mole) appeared as by-products derived from aniline. It is thus clear that the selectivity of the ruthenium catalyzed conversion of nitrobenzene and methanol to methyl N-phenylcarbamate is higher than the selectivity of the corresponding conversion of nitrobenzene and ethanol to ethyl N-phenylcarbamate even when aniline is added in order to improve the selectivity.
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Synthesis routes and methods IV

Procedure details

Following the procedure of Example 1, 745 g of aniline, 849 g of N,N'-diphenyl urea, 480 g of urea, 356 g of ethyl carbamate and 1350 g of ethanol (approximately 96%) were reacted for 5.5 hours at 200° C. in the pressure apparatus described in Example 1. After cooling and venting of the apparatus, the reaction mixture was removed, filtered and subjected to fractional distillation. After the excess alcohol had been separated (at normal pressure), the remaining fraction was subjected to distillation at 0.2 mbar. 1934 g (73.2% of the theoretical yield) of N-phenyl carbamic acid ethyl ester melting at from 49° to 51° C. were produced.
Quantity
745 g
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849 g
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480 g
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356 g
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1350 g
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Synthesis routes and methods V

Procedure details

Following the procedure of example 23 60.1 g of urea, 93.1 g of aniline, 8.9 g of ethyl carbamate and 0.5 g of dibutyl-tin-oxide are heated to 170° C. Subsequently 84 g of ethanol are added dropwise at such a rate that the reaction temperature can be maintained between 170° and 175° C. After a total reaction time of 10 hours the reaction is stopped by cooling to room temperature. 161 g (98% of the theoretical yield) of N-phenyl-carbamic acid ethyl ester are found by HPLC analysis.
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Quantity
60.1 g
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93.1 g
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8.9 g
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reactant
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Quantity
0.5 g
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reactant
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84 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Phenylurethane (also known as ethyl phenylcarbamate) has the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol.

A: While the provided research papers do not contain detailed spectroscopic analysis of this compound itself, they do reference infrared (IR) spectroscopy data related to its hydrogen bonding properties, particularly the N-H stretching vibrations. [] For example, one study found the free N-H group of this compound absorbs at 3447 cm−1, while the hydrogen-bonded N-H group absorbs near 3300 cm−1. []

A: The solubility of this compound and its derivatives can vary significantly. Research indicates higher homologs of certain this compound derivatives, specifically those with increasing molecular weight of amino alkyl groups, exhibit decreased solubility, posing challenges for their evaluation. []

A: this compound derivatives, such as bis(N-carboalcoxyanilino)methanes, can undergo rearrangement reactions to form methylene di(this compound). [, ] The stability and reaction pathway are influenced by factors such as temperature, solvent, and the presence of catalysts like hydrofluoric acid. [, ]

A: While this compound itself might not be a catalyst, its derivatives are involved in catalyzed reactions. For instance, the cyclotrimerization of phenyl isocyanate in the presence of butyl-N-phenylurethane and catalysts like tertiary amines, quaternary ammonium salts, or carboxylates has been studied. [] The presence of butyl-N-phenylurethane influences the reaction pathway and the formation of products like urethane, allophanate, urea, biuret, isocyanurate, and isocyanate. []

A: Studies focusing on this compound derivatives as local anesthetics show that the duration of anesthetic action increases with the molecular weight of the amino alkyl groups attached to the this compound core. [] This highlights the importance of lipophilicity in the anesthetic activity of these compounds.

A: Research on substituted urea herbicides, structurally related to this compound, indicates that the position of substituents on the aromatic ring significantly impacts their herbicidal activity. Generally, para substitutions are reported to result in the greatest activity, followed by meta substitutions, while ortho substitutions tend to reduce activity. [] Additionally, the N-alkyl substitutions on the urea group play a crucial role in phytotoxicity, with dimethyl derivatives exhibiting the highest toxicity. []

A: this compound has been studied for its effects on cell division and respiration in various organisms. Research on Tetrahymena pyriformis GL showed that this compound can delay the onset of synchronous division and decrease the maximum division index in a concentration-dependent manner. [, ]

A: Various analytical techniques have been employed to study this compound and its related compounds. High-performance liquid chromatography (HPLC) has been used to analyze the products formed during the thermal transesterification of this compound. [] Additionally, HPLC coupled with solid-phase extraction (SPE), nuclear magnetic resonance (NMR), and time-of-flight mass spectrometry (TOF-MS) has been successfully applied to identify and quantify this compound derivatives, including N,N-dithis compound, in environmental samples. []

A: Computational methods, particularly density functional theory (DFT), have been employed to study the structural properties of polydiacetylenes, including TCDU (poly(5,7-dodecadiyne-1,12-diyl-bis-phenylurethane)). [, ] These studies have provided insights into the stable conformations of the polymer backbone and the influence of side-chain conformation on the electronic bandgap. [, ]

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